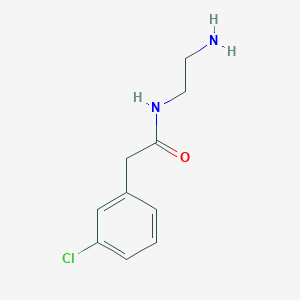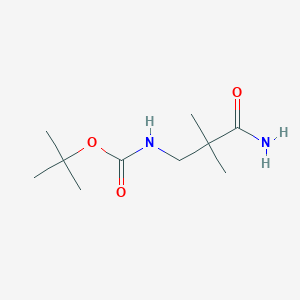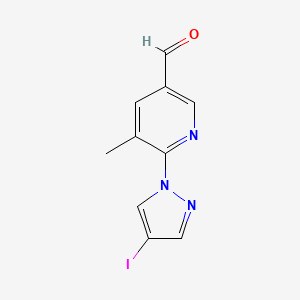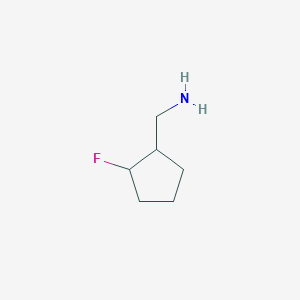![molecular formula C10H16O B13061507 (2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is a complex organic compound characterized by its unique structure, which includes a fused bicyclic system with an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2AR,6aR)-decahydronaphtho[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2AR,6aR)-decahydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2AR,5S,6AR)-5-[(2-Methoxyethoxy)methoxy]-2A,6,6-trimethyloctahydronaphtho[2,3-b]oxirene
- 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol
Uniqueness
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to similar compounds. Its structure allows for specific interactions with biological targets and unique chemical transformations.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2aR,6aR)-1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene |
InChI |
InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2/t7-,8-,9?,10?/m1/s1 |
InChI-Schlüssel |
OQOKLVGYVIWSPZ-LGUIWLBCSA-N |
Isomerische SMILES |
C1CC[C@@H]2CC3C(O3)C[C@H]2C1 |
Kanonische SMILES |
C1CCC2CC3C(O3)CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)
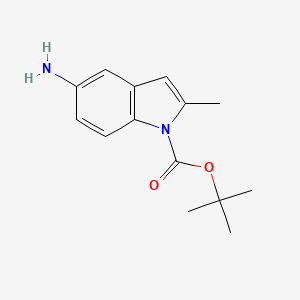
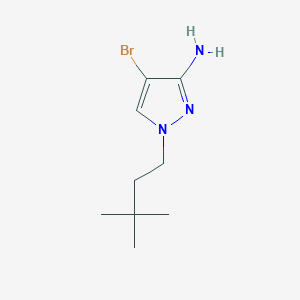
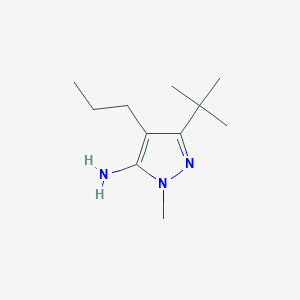

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
